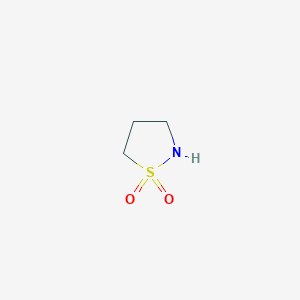
trans-4-Aminotetrahydrofuran-3-ol
Descripción general
Descripción
“trans-4-Aminotetrahydrofuran-3-ol” is a chemical compound with the molecular formula C4H9NO2 . It is also known by the synonym "trans-4-aminooxolan-3-ol" . The compound exists in solid form and is used for research and development purposes .
Synthesis Analysis
The synthesis of “trans-4-Aminotetrahydrofuran-3-ol” is a topic of research. One method involves the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide .Molecular Structure Analysis
The IUPAC name for this compound is (3S,4R)-4-aminotetrahydro-3-furanol . The InChI code is 1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 . The molecular weight is 139.58 .Physical And Chemical Properties Analysis
“trans-4-Aminotetrahydrofuran-3-ol” is a solid at room temperature . . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Stereochemistry
Researchers have explored the asymmetric synthesis of stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid, demonstrating the compound's role in producing enantiomerically enriched materials. This process is crucial for the development of pharmaceuticals and biologically active compounds, as the stereochemistry of these molecules can significantly influence their biological activity and interactions with biological systems (Bunnage et al., 2004).
Structural Characterization and Molecular Design
The synthesis and structural characterization of homochiral homo-oligomers of cis- and trans-furanoid-β-amino acids derived from trans-4-aminotetrahydrofuran-3-ol have been studied to understand their secondary structures and the impact of ring heteroatoms on these structures. These studies provide insights into designing biomimetic structures and foldamers, which are synthetic molecules that mimic the folding of natural peptides and proteins, potentially leading to new materials with novel properties (Pandey et al., 2011).
DNA/RNA Binding and Biomolecular Interactions
Another area of research involves the synthesis of molecules based on trans-4-aminotetrahydrofuran-3-ol for binding studies with DNA and RNA. These studies are vital for the development of therapeutic agents and the understanding of molecular interactions at the genetic level. For example, the creation of peptide nucleic acid (PNA) structures incorporating the tetrahydrofuran amino acid has shown high affinity and specificity for DNA, with potential applications in gene regulation and antisense therapy (Sriwarom et al., 2015).
Synthesis of Natural Product Analogues
The compound has also been used in the synthesis of natural product analogues and novel organic molecules. This includes the development of methods for stereoselective synthesis of aminotetrahydrofurans, which are valuable intermediates in the synthesis of complex natural products and medicinal compounds. Such research contributes to the discovery and optimization of drugs and other bioactive molecules (Benfatti et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(3R,4S)-4-aminooxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKXDYSIGDGSY-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminotetrahydrofuran-3-ol | |
CAS RN |
330975-13-8 | |
| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















